N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine-2,4-dione core substituted with two chlorobenzyl groups: a 2-chlorobenzyl on the acetamide nitrogen and a 4-chlorobenzyl on the pyrimidine nitrogen. The dione moiety provides hydrogen-bonding sites, critical for interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
923217-92-9 |
|---|---|
Molecular Formula |
C23H18Cl2N4O3 |
Molecular Weight |
469.32 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O3/c24-17-9-7-15(8-10-17)13-29-22(31)21-19(6-3-11-26-21)28(23(29)32)14-20(30)27-12-16-4-1-2-5-18(16)25/h1-11H,12-14H2,(H,27,30) |
InChI Key |
OZNGRQNBRFAPRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the condensation of appropriate starting materials such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine ring system.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of the pyrido[3,2-d]pyrimidine intermediate with 2-chlorobenzyl chloride and 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Alcohol derivatives of the pyrido[3,2-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer properties. The compound may act as an inhibitor of critical oncogenic pathways involved in tumor growth and metastasis.
Antiviral Activity
Preliminary research suggests that derivatives of this compound may possess antiviral properties. The structural features may enhance binding affinity to viral proteins or inhibit viral replication processes.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. This could be relevant for conditions such as Alzheimer's disease or neurodegenerative disorders where oxidative stress plays a significant role.
Case Study 1: Inhibition of KRAS G12D Mutation
A study published in Nature Reviews Drug Discovery highlighted the efficacy of compounds targeting the KRAS G12D mutation. The findings indicated that this compound could serve as a lead compound for further development into a targeted therapy for cancers driven by this mutation .
Case Study 2: Synthesis and Biological Evaluation
Research conducted on structurally related compounds demonstrated their synthesis and subsequent biological evaluation against various cancer cell lines. The results indicated potent cytotoxic effects and selective targeting of cancer cells over normal cells, suggesting a favorable therapeutic index for further development .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Acetamide Substituents
- 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (): Key Difference: The acetamide nitrogen is substituted with a 2,5-dimethoxyphenyl group instead of 2-chlorobenzyl. The dimethoxy substitution may alter π-π stacking and hydrophobic interactions .
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide ():
Analogues with Modified Heterocyclic Cores
- N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): Key Difference: A thieno-pyrido-pyrimidine core replaces the pyrido-pyrimidine dione, with additional methyl and phenylamino groups. Impact: The sulfur atom in the thieno ring increases lipophilicity, while the phenylamino group may enhance aromatic stacking.
- 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (): Key Difference: A pyrrole-carboxamide scaffold replaces the pyrido-pyrimidine dione.
Tabulated Comparison of Key Features
Biological Activity
N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex compound with potential biological activity that has garnered attention in recent pharmacological research. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 443.85 g/mol. Its structure features a pyrido[3,2-d]pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that derivatives of pyrido[3,2-d]pyrimidines can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Efficacy : In a study evaluating similar compounds against breast cancer cells, IC50 values were reported in the micromolar range, indicating promising cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Similar pyrimidine derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
- Case Studies : A derivative demonstrated significant inhibition against fungal pathogens like Candida albicans, with MIC values indicating effective concentrations for clinical use .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds in this class have shown competitive inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constants (IC50) were reported in the nanomolar range for certain derivatives .
- α-Glucosidase Inhibition : Some studies indicate that related compounds can inhibit α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-(substituted)acetamide derivatives react with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the acetamide core . Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology: Use X-ray crystallography to resolve the crystal structure, focusing on intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings . Complement with HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) and NMR (¹H/¹³C in DMSO-d₆) to verify substituent positions and absence of byproducts .
Q. What solvent systems are suitable for studying its reactivity in functionalization reactions?
- Methodology: The compound’s chloroacetamide group undergoes nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO). For oxidation/reduction, use ethanol/water mixtures with NaBH₄ (reduction) or H₂O₂/Fe³⁺ (oxidation). Monitor reactions via TLC and characterize products using mass spectrometry .
Advanced Research Questions
Q. How can researchers investigate its potential biological activity, and what assays are recommended?
- Methodology: Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Ensure compound purity (>98%) via HPLC prior to testing, as impurities may skew results . Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) can link activity to structural motifs .
Q. How should discrepancies in bioactivity data between batches be addressed?
- Methodology: Contradictions may arise from polymorphs or residual solvents. Perform PXRD to identify crystalline forms and GC-MS to detect solvent traces. Reproduce synthesis under inert conditions (N₂ atmosphere) to minimize oxidation byproducts. Validate bioassays with a reference standard (e.g., commercial kinase inhibitor) .
Q. What strategies can improve its solubility for in vivo studies?
- Methodology: Use co-solvents (PEG-400, Cremophor EL) or formulate as nanoparticles via solvent evaporation. Derivatization (e.g., introducing sulfonate groups) enhances hydrophilicity. Assess solubility via shake-flask method (UV-Vis quantification) and stability in simulated biological fluids (PBS, pH 7.4) .
Q. How do structural modifications (e.g., halogen substitution) impact its enzymatic stability?
- Methodology: Replace chloro groups with fluoro or bromo substituents and compare metabolic stability in liver microsomes (human/rat). Use LC-MS/MS to quantify parent compound degradation. Molecular dynamics simulations (AMBER) can predict binding affinity changes to metabolic enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
